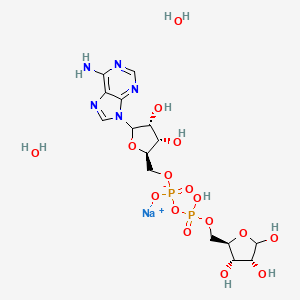

ADP ribose (sodium)

Description

Contextualization of ADP-ribose within Post-Translational Modifications

ADP-ribosylation is a reversible and versatile post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes. wikipedia.orgroyalsocietypublishing.org PTMs are chemical modifications that occur on proteins after their synthesis, and they represent a fundamental mechanism for expanding the functional diversity of the proteome beyond what is encoded by the genome. embopress.orgchemrxiv.org These modifications create a complex and finely-tuned regulatory network that can rapidly and dynamically alter a protein's function, stability, localization, or interactions in response to cellular signals. royalsocietypublishing.orgmdpi.comencyclopedia.pub

Like other major PTMs such as phosphorylation, ubiquitination, methylation, and acetylation, ADP-ribosylation is integral to cellular signaling. embopress.orgencyclopedia.pub The enzymatic attachment of one or more adenosine (B11128) diphosphate (B83284) (ADP)-ribose units to a target molecule can profoundly impact cellular physiology. chemrxiv.org This modification is involved in essential biological functions as diverse as DNA damage repair, gene transcription, chromatin regulation, cell cycle control, apoptosis, and immune responses. royalsocietypublishing.orgmdpi.comnih.gov The enzymes that catalyze ADP-ribosylation are known as ADP-ribosyltransferases (ARTs), which use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as the donor for the ADP-ribose moiety. chemrxiv.orgacs.org The reversible nature of this modification, managed by specific hydrolase enzymes ("erasers"), allows for dynamic control over cellular events. acs.orgportlandpress.com The dysregulation of ADP-ribosylation signaling is linked to various human pathologies, highlighting its importance in maintaining cellular homeostasis. royalsocietypublishing.org

Historical Perspective of ADP-ribosylation Discovery

The discovery of ADP-ribosylation dates back to the early 1960s from the work of Pierre Chambon and his colleagues. wikipedia.orgnih.gov While investigating RNA synthesis in chicken liver nuclear extracts, they observed a significant increase in the incorporation of radiolabeled ATP into an acid-insoluble product when nicotinamide mononucleotide (NMN), a precursor to NAD+, was added. nih.govrjonco.com Initially, they mistakenly identified this product as a form of polyadenylic acid, or poly(A). portlandpress.comnih.gov

However, further analysis revealed that the product was not "classical" poly(A), as it contained components derived from NMN. nih.gov By 1966, through the efforts of Chambon's group and independent research from the laboratories of Osamu Hayaishi and Takashi Sugimura in Japan, the structure was correctly identified as a polymer of ADP-ribose (PAR). nih.govrjonco.comnih.govresearchgate.net They established that the enzyme responsible, later named poly(ADP-ribose) polymerase (PARP), utilized NAD+ as the direct substrate to form this polymer, releasing nicotinamide in the process. wikipedia.orgresearchgate.net

Almost concurrently, the phenomenon of mono(ADP-ribosyl)ation was uncovered through studies on bacterial toxins. wikipedia.orgnih.gov In 1964, research on the diphtheria toxin produced by Corynebacterium diphtheriae showed that its toxicity was dependent on the presence of NAD+. portlandpress.comnih.gov Subsequent studies demonstrated that the toxin acted as an enzyme, transferring a single ADP-ribose unit from NAD+ to a specific protein in the host cell, the eukaryotic elongation factor 2 (eEF2), thereby inhibiting protein synthesis. portlandpress.com This established that ADP-ribosylation existed in two distinct forms: the addition of a single unit (mono) and the formation of long chains (poly). nih.gov These parallel discoveries launched a new field of research that has since revealed the widespread importance of ADP-ribosylation across all domains of life. portlandpress.comnih.gov

Overview of Mono(ADP-ribosyl)ation (MARylation) and Poly(ADP-ribosyl)ation (PARylation)

ADP-ribosylation encompasses two distinct types of modifications: the attachment of a single ADP-ribose unit, known as mono(ADP-ribosyl)ation (MARylation), and the addition of a chain of ADP-ribose units, termed poly(ADP-ribosyl)ation (PARylation). nih.govportlandpress.com Both processes are catalyzed by ADP-ribosyltransferases (ARTs), which are functionally categorized as "writers" of this modification. nih.govmdpi.com

Mono(ADP-ribosyl)ation (MARylation) involves the transfer of one ADP-ribose moiety from NAD+ to a target substrate. nih.gov The enzymes responsible are called mono(ADP-ribosyl)transferases (MARTs), which constitute a significant portion of the PARP enzyme family. researchgate.netnih.gov While initially identified through the action of bacterial toxins like cholera and diphtheria toxins, endogenous MARTs are now known to regulate a wide range of cellular processes, including cytoskeletal dynamics, cellular transport, and stress responses. nih.govnih.gov

Poly(ADP-ribosyl)ation (PARylation) is the synthesis and attachment of a polymer of ADP-ribose to a target. nih.gov This reaction is carried out by a specific subset of the PARP family, most notably PARP1 and PARP2. nih.govcellsignal.com These enzymes first attach an initial ADP-ribose unit to the substrate and then sequentially add further units to create long and sometimes branched chains. oup.compnas.org PARylation is extensively involved in nuclear processes, particularly the DNA damage response, where the negatively charged PAR chains act as a scaffold to recruit repair proteins to sites of DNA breaks. nih.govoup.com

The regulation of these modifications is a dynamic process, controlled by "eraser" enzymes that remove the ADP-ribose marks. mdpi.com These hydrolases exhibit specificity for different aspects of the modification. For instance, Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme that degrades PAR chains, though it cannot remove the final ADP-ribose unit attached to the protein. portlandpress.comnih.gov The removal of this terminal unit, and of MARylation in general, is carried out by other hydrolases such as those containing macrodomains (e.g., MacroD1, MacroD2, TARG1) and members of the ADP-ribosylhydrolase (ARH) family. portlandpress.commdpi.comnih.gov

| Feature | Mono(ADP-ribosyl)ation (MARylation) | Poly(ADP-ribosyl)ation (PARylation) |

|---|---|---|

| Modification | Transfer of a single ADP-ribose unit. nih.gov | Transfer of a polymer of ADP-ribose units (linear or branched). nih.govmdpi.com |

| "Writer" Enzymes | Mono(ADP-ribosyl)transferases (MARTs), e.g., PARP3, PARP7, PARP10, PARP14, some sirtuins. mdpi.comnih.govcellsignal.com | Poly(ADP-ribose) polymerases (PARPs), e.g., PARP1, PARP2, PARP5a/b (Tankyrases). nih.govcellsignal.com |

| "Eraser" Enzymes | Macrodomain-containing hydrolases (MacroD1, MacroD2, TARG1), ARH1, ARH3. mdpi.comnih.gov | Poly(ADP-ribose) glycohydrolase (PARG) for polymer degradation; other hydrolases for the terminal unit. portlandpress.comnih.gov |

| Primary Functions | Regulation of G-proteins, cytoskeletal dynamics, cellular transport, stress responses. nih.govnih.gov | DNA damage repair, chromatin remodeling, transcription regulation, cell death. nih.govnih.govoup.com |

| Acceptor Residues | Arginine, Cysteine, Glutamate (B1630785), Aspartate, Serine, Lysine, Histidine, Diphthamide. chemrxiv.orgportlandpress.comportlandpress.com | Primarily Glutamate, Aspartate, and Serine. nih.govrjonco.comoup.com |

Central Role of NAD+ as the ADP-ribose Donor Substrate

Nicotinamide adenine dinucleotide (NAD+) is the indispensable substrate for all ADP-ribosylation reactions. frontiersin.orgnih.gov While widely known for its role as a coenzyme in metabolic redox reactions, NAD+ also serves as the sole donor of the ADP-ribose moiety for the PARP family of enzymes. nih.govimrpress.com In the process of ADP-ribosylation, ARTs catalyze the cleavage of the glycosidic bond between nicotinamide and ribose within the NAD+ molecule. mdpi.comacs.org This reaction results in the covalent transfer of the ADP-ribose portion to an acceptor substrate—typically an amino acid residue on a protein—and the release of nicotinamide (Nam). acs.orgfrontiersin.org

The availability and compartmentalization of NAD+ are critical for regulating ADP-ribosylation. nih.govmpg.de Cellular NAD+ levels can be significantly depleted under conditions of extensive DNA damage, which causes hyperactivation of PARP1, the primary consumer of nuclear NAD+. nih.govnih.gov Cells have distinct nuclear and cytosolic pools of NAD+, which support compartment-specific ADP-ribosylation events. mpg.de For example, NAD+ synthesized in the nucleus by the enzyme NMNAT-1 is readily available for nuclear PARPs like PARP1 to carry out functions such as gene expression and DNA repair. mpg.de Conversely, NAD+ synthesized in the cytoplasm is utilized by cytosolic MARTs to regulate processes like protein translation. mpg.de This highlights that the synthesis, degradation, and transport of NAD+ and its precursors are vital for maintaining the NAD+ levels necessary for the proper functioning of NAD+-consuming enzymes, including those that perform ADP-ribosylation. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1/t5-,6-,8-,9-,10-,11-,14?,15?;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINRBWGQACFCEG-PEFQVECMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N5NaO16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Machinery Regulating Adp Ribosylation Homeostasis

ADP-ribosyltransferase "Writers": Mechanisms of ADP-ribose Transfer

The enzymes that initiate ADP-ribosylation are known as ADP-ribosyltransferases (ARTs). These "writers" cleave the N-glycosidic bond in NAD+, releasing nicotinamide (B372718) and transferring the resulting ADP-ribose molecule to an acceptor. wikipedia.org This transfer can occur onto various amino acid residues of a protein, including glutamate (B1630785), aspartate, serine, arginine, and cysteine, forming O-, N-, or S-glycosidic linkages. wikipedia.orgwikipedia.org The reaction can result in the attachment of a single ADP-ribose unit, a process called mono(ADP-ribosyl)ation (MARylation), or the formation of long, branched chains of ADP-ribose, known as poly(ADP-ribosyl)ation (PARylation). patsnap.commdpi.com The enzymes responsible for these modifications are broadly classified into two main families: the Poly(ADP-ribose) Polymerase (PARP) family and the Mono(ADP-ribosyl)transferase (ART) enzymes.

The PARP superfamily consists of 17 members in humans, which are also referred to as diphtheria toxin-like ADP-ribosyltransferases (ARTDs). mdpi.comontosight.ai While the family is named for its polymer-forming members, only a subset, including PARP1, PARP2, and the Tankyrases (PARP5a and PARP5b), are robust polymerases capable of synthesizing long poly(ADP-ribose) (PAR) chains. biorxiv.org Other members of the family primarily function as mono-ADP-ribosyltransferases (MARylating enzymes) or have been found to be catalytically inactive. mdpi.combiorxiv.org These enzymes are integral to a wide array of cellular processes, including DNA repair, the regulation of chromatin structure, transcription, and cell death pathways. frontiersin.org

PARP1 is the most abundant and well-studied member of the PARP family, accounting for the majority of PARP activity within the cell. ontosight.ai Its activation is a critical event in the cellular response to DNA damage. The presence of single- or double-strand DNA breaks serves as a primary activation signal. patsnap.com Upon binding to damaged DNA, PARP1 undergoes a conformational change that dramatically increases its catalytic activity, leading to the synthesis of PAR chains on itself (automodification) and other acceptor proteins in the vicinity of the DNA lesion. mdpi.com

The substrates for PARP1-mediated PARylation are numerous and reflect its central role in the DNA damage response (DDR). Key substrates include histone proteins, which when PARylated, lead to chromatin decondensation, making the damaged DNA more accessible to repair machinery. Other substrates include DNA repair factors like XRCC1 and DNA ligase III, as well as the tumor suppressor protein p53. mdpi.com The extensive negative charge of the synthesized PAR chains acts as a scaffold, recruiting a multitude of proteins involved in DNA repair and signaling to the site of damage. patsnap.commdpi.com

While sharing structural similarities with PARP1, PARP2 and PARP3 have distinct and sometimes overlapping roles in maintaining genomic stability.

PARP3 is a mono-ADP-ribosyltransferase that plays a crucial role in the repair of double-strand breaks (DSBs). mdpi.com It is rapidly recruited to sites of DNA damage where it partners with other DNA repair factors, such as DNA-PKcs and the Ku70/Ku80 complex, which are key components of the non-homologous end joining (NHEJ) pathway. mdpi.com PARP3 has also been implicated in controlling the mitotic spindle assembly and has been shown to regulate the epithelial-to-mesenchymal transition in certain cancers. mdpi.com

| Enzyme | Primary Function in ADP-ribosylation | Key Roles |

| PARP1 | Poly(ADP-ribosyl)ation | Major DNA damage sensor and responder, chromatin remodeling, recruitment of repair proteins. |

| PARP2 | Poly(ADP-ribosyl)ation | DNA break repair (BER), partially redundant with PARP1. |

| PARP3 | Mono(ADP-ribosyl)ation | Double-strand break repair (NHEJ), mitotic spindle regulation. |

The Tankyrase subfamily includes two closely related enzymes, Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b). nih.govgenecards.org These enzymes are true poly(ADP-ribose) polymerases and are involved in a diverse set of cellular functions distinct from the primary DNA damage responders. mdpi.combpsbioscience.com Their functions include telomere homeostasis, the regulation of the Wnt/β-catenin signaling pathway, mitotic spindle formation, and vesicle trafficking. nih.govbpsbioscience.comwikipedia.org

Tankyrases PARylate target proteins, marking them for ubiquitination and subsequent degradation by the proteasome. A key target is AXIN, a negative regulator of the Wnt pathway. By promoting AXIN degradation, Tankyrases act as activators of Wnt signaling. bpsbioscience.comwikipedia.org They also regulate telomere length by PARylating the telomeric repeat-binding factor 1 (TERF1), which inhibits its ability to bind to telomeres. bpsbioscience.comwikipedia.org Furthermore, their involvement in PARylating proteins like NuMA is essential for the proper formation of the mitotic spindle during cell division. nih.govwikipedia.org

The remaining members of the PARP family are predominantly mono-ADP-ribosyltransferases with a wide range of specialized functions.

PARP4 (vPARP): This enzyme is a component of the vault ribonucleoprotein particle, the largest such particle in eukaryotic cells. maayanlab.cloudebi.ac.uk While it possesses a catalytic domain, it appears to favor mono(ADP-ribosylation). maayanlab.cloud PARP4 has been implicated as a potential tumor suppressor, with reduced expression linked to poorer survival in some cancers. maayanlab.cloud It may also play a role in chemoresistance. maayanlab.cloud

PARP6: The function of PARP6 appears to be context-dependent, with reports suggesting it can act as both a tumor suppressor and a promoter. frontiersin.org It has been shown to regulate cell proliferation and is involved in maintaining centrosome integrity during mitosis through the MARylation of the checkpoint kinase Chk1. mdpi.combpsbioscience.com PARP6 is also implicated in brain development. bpsbioscience.com

PARP8 (ARTD16): This enzyme is a mono-ADP-ribosyltransferase predicted to be active in the endoplasmic reticulum and nuclear envelope. nih.gov It is involved in protein auto-ADP-ribosylation and is thought to play a role in DNA repair mechanisms in response to genotoxic stress. assaygenie.comontosight.ai

PARP10 (ARTD10): As one of the first characterized MARylating enzymes, PARP10 is involved in multiple cellular processes including DNA damage tolerance, cell cycle regulation, and proliferation. mdpi.comoup.comoncotarget.com It interacts with Proliferating Cell Nuclear Antigen (PCNA) to promote DNA lesion bypass and alleviate replication stress. oup.comoncotarget.com PARP10 also regulates the G2/M transition by MARylating and enhancing the activity of the Aurora-A kinase. mdpi.com

PARP11 (ARTD11): PARP11 is a mono-ADP-ribosyltransferase that plays a role in inhibiting the type I interferon signaling pathway. uniprot.org It also acts as an antiviral factor, cooperating with PARP12 to suppress the replication of viruses like Zika, and is involved in nuclear remodeling during spermiogenesis. uniprot.orguniprot.org

PARP12 (ARTD12): This enzyme is an interferon-stimulated gene with antiviral properties. nih.gov It is involved in the control of protein translation and inflammation. patsnap.comnih.gov PARP12 can directly ADP-ribosylate viral proteins, leading to their degradation, and cooperates with PARP11 in its antiviral functions. uniprot.org

PARP14 (ARTD8): As the largest member of the family, PARP14 is a mono-ADP-ribosyltransferase involved in DNA repair, transcriptional control, and inflammatory signaling. oup.combiorxiv.org It is a key regulator of the IL-4/STAT6 signaling pathway, which is crucial for the differentiation and survival of certain immune cells. bond.edu.au Its role in promoting homologous recombination for DNA repair also makes it a factor in cancer cell survival. nih.gov

PARP15 (ARTD7): The functions of this mono-ADP-ribosyltransferase are still being elucidated, but it is thought to be involved in antiviral defense, regulation of translation, and DNA damage repair. biorxiv.orgabcam.com Dimerization of its catalytic domain is a prerequisite for its enzymatic activity. biorxiv.org It has also been linked to the regulation of immune responses and stress signaling. bpsbioscience.com

PARP16 (ARTD15): Located on the endoplasmic reticulum (ER), PARP16 is a key player in the unfolded protein response (UPR). uniprot.orgmaayanlab.cloud It MARylates and activates the ER stress sensors PERK and IRE1α. uniprot.orgmaayanlab.cloud PARP16 also acts as an inhibitor of protein translation by modifying ribosomal proteins and has been found to regulate the stability of amyloid precursor protein (APP) mRNA, implicating it in Alzheimer's disease pathogenesis. uniprot.orgaginganddisease.org

Distinct from the PARP/ARTD family, another group of enzymes also catalyzes mono-ADP-ribosylation. These are often referred to as the ARTC family (ADP-ribosyltransferase cholera-toxin like). ontosight.ai In mammals, these enzymes are typically ecto-enzymes, located on the outer surface of the cell membrane or secreted into the extracellular space. wikipedia.org They utilize extracellular NAD+ to modify cell surface proteins, thereby regulating cell-to-cell communication, immune responses, and signal transduction. uniprot.orgwikipedia.org The ARTCs characteristically transfer ADP-ribose to arginine residues on their target proteins. uniprot.org In humans, four ARTCs have been identified (ARTC1, ARTC3, ARTC4, ARTC5), though only ARTC1 and ARTC5 are known to be catalytically active. patsnap.comwikipedia.org

| Enzyme Family | Primary Subcellular Location | Catalytic Activity | Key Characteristics |

| PARP/ARTD Family | Intracellular (Nucleus, Cytoplasm, ER) | Poly- and Mono-ADP-ribosylation | Diverse roles in DNA repair, signaling, transcription, stress response. |

| ARTC Family | Extracellular/Cell Surface | Mono-ADP-ribosylation | Regulate cell surface proteins, involved in cell-cell signaling and immunity. |

Mono(ADP-ribosyl)transferase (ART) Enzymes

Extracellular and Membrane-Associated ARTs

A specific group of ARTs, known as the cholera toxin-like ADP-ribosyltransferases (ARTCs), are predominantly found in the extracellular space or anchored to the cell membrane. portlandpress.com In mammals, this family includes several members, some of which are attached to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning their catalytic domain in the extracellular environment. capes.gov.brtandfonline.com Others are secreted as soluble proteins. capes.gov.brsci-hub.se These ecto-enzymes play a significant role in cell-to-cell communication and immune regulation by modifying extracellular proteins. tandfonline.com For instance, human and mouse ARTC1 and ARTC5 have demonstrated arginine-specific ADP-ribosylation activity. sci-hub.se

Intracellular ARTs (e.g., Sirtuins, Clostridium toxin-like ARTs)

The intracellular landscape of ADP-ribosylation is governed by two main enzyme families: the diphtheria toxin-like ADP-ribosyltransferases (ARTDs), also known as poly(ADP-ribose) polymerases (PARPs), and certain members of the sirtuin family. researchgate.net

Sirtuins: These are a class of NAD+-dependent enzymes with diverse catalytic activities, including deacetylation and, for some members, mono-ADP-ribosyltransferase activity. prospecbio.comijbs.com Human sirtuins such as SIRT4, SIRT6, and SIRT7 have been reported to possess ADP-ribosyltransferase capabilities, although this may be a secondary function to their primary role as deacetylases. ijbs.comnih.gov SIRT4, for example, is unique among mammalian sirtuins for its prominent ADP-ribosyltransferase activity, targeting and regulating the mitochondrial enzyme glutamate dehydrogenase. ijbs.comnih.gov

Clostridium Toxin-like ARTs: Several pathogenic bacteria from the genus Clostridium produce potent toxins that function as ARTs. sci-hub.se These toxins disrupt host cell processes by ADP-ribosylating key proteins. For example, the C2 toxin from Clostridium botulinum and the iota toxin from Clostridium perfringens specifically target actin, leading to the inhibition of actin polymerization and disruption of the cytoskeleton. mdpi.complos.orgpnas.org Similarly, the C3 exoenzyme from Clostridium botulinum ADP-ribosylates Rho GTPases, inactivating them and affecting cytoskeletal regulation. mdpi.comnih.gov Clostridium difficile produces a binary toxin, CDT, which also ADP-ribosylates actin. plos.orgasm.org

Catalytic Mechanisms of ADP-ribose Transferases

The fundamental reaction of ADP-ribosylation involves the transfer of an ADP-ribose unit from NAD+ to a specific amino acid residue on a target protein. encyclopedia.pub This process is characterized by several key mechanistic steps.

Nucleophilic Attack and N-Glycosidic Bond Cleavage

The catalytic process begins with the destabilization and cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+. researchgate.netwikipedia.org This cleavage results in the formation of a highly reactive oxocarbenium ion intermediate, with nicotinamide acting as the leaving group. researchgate.net A nucleophilic amino acid residue on the acceptor protein then attacks the electrophilic carbon of this intermediate, leading to the formation of a new covalent bond and the transfer of the ADP-ribose group. researchgate.netwikipedia.org The specific mechanism, whether it's a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) type reaction, has been a subject of debate and may vary depending on the specific enzyme and substrate. nih.govbiorxiv.org

Stereochemical Considerations in ADP-ribose Linkage

The transfer of the ADP-ribose moiety from NAD+ to the acceptor protein is a stereospecific reaction. The NAD+ molecule exists in the β-anomeric form. The nucleophilic attack on the anomeric carbon results in an inversion of the stereochemistry at this position. nih.govpnas.org Consequently, the ADP-ribose becomes linked to the acceptor protein in the α-anomeric configuration. nih.gov This stereochemical inversion is a hallmark of the ADP-ribosylation reaction.

Linear and Branched Poly(ADP-ribose) Chain Elongation

While some ARTs catalyze the addition of a single ADP-ribose unit (mono-ADP-ribosylation), others, notably the PARP family, can generate long and complex chains of poly(ADP-ribose) (PAR). encyclopedia.pubresearchgate.net This process, known as poly(ADP-ribosylation) or PARylation, involves the sequential addition of ADP-ribose units.

Linear Chain Elongation: Following the initial attachment of an ADP-ribose molecule to an acceptor protein, subsequent ADP-ribose units are added to form a linear polymer. researchgate.net This elongation occurs through the formation of an O-glycosidic bond between the 2'-hydroxyl group of the ribose of the preceding ADP-ribose unit and the anomeric carbon of the incoming ADP-ribose molecule. encyclopedia.pubresearchgate.netmdpi.com

Branched Chain Elongation: In addition to linear chains, PAR can also form branched structures. Branching occurs when a new ADP-ribose unit is attached to the 2''-hydroxyl group of a ribose within the existing PAR chain, creating a secondary chain. researchgate.netmdpi.comresearchgate.net This branching adds another layer of complexity to the PAR structure and its signaling functions. Branching reactions are generally less frequent than elongation reactions. encyclopedia.pub

ADP-ribose Hydrolase "Erasers": Reversal of ADP-ribosylation

The signaling mediated by ADP-ribosylation is a dynamic and reversible process, thanks to the action of "eraser" enzymes that hydrolyze the ADP-ribose modifications. portlandpress.com This reversal is critical for maintaining cellular homeostasis and terminating signaling events. plos.org The primary enzymes responsible for this are the ADP-ribosylhydrolases (ARHs) and members of the macrodomain family. nih.gov

These eraser enzymes exhibit specificity for the different linkages formed during ADP-ribosylation. For instance, poly(ADP-ribose) glycohydrolase (PARG) is the main enzyme responsible for degrading PAR chains, though it cannot remove the final ADP-ribose unit attached to the protein. plos.orgmdpi.comoup.com Other hydrolases, such as MacroD1, MacroD2, and TARG1, can remove this terminal mono-ADP-ribose from specific amino acid residues like glutamate and aspartate. mdpi.com ARH1 specifically reverses mono-ADP-ribosylation on arginine residues, while ARH3 is capable of removing ADP-ribose from serine residues. mdpi.comlife-science-alliance.orgelifesciences.org The discovery of these eraser enzymes underscores the highly regulated and transient nature of ADP-ribosylation signaling in the cell. oup.comasm.org

| Enzyme Family | Primary Function | Cellular Location | Key Substrates/Linkages |

| ARTCs | Extracellular mono-ADP-ribosylation | Extracellular, Membrane-associated | Extracellular proteins (e.g., on arginine residues) |

| ARTDs (PARPs) | Intracellular mono- and poly-ADP-ribosylation | Intracellular (Nucleus, Cytoplasm, Mitochondria) | Nuclear proteins (e.g., histones), DNA, RNA |

| Sirtuins | Deacetylation, Intracellular mono-ADP-ribosylation | Intracellular (Nucleus, Mitochondria, Cytoplasm) | Mitochondrial proteins (e.g., glutamate dehydrogenase), Histones |

| ARHs (e.g., ARH1, ARH3) | Reversal of mono- and poly-ADP-ribosylation | Cytoplasm, Nucleus | Arginine-linked MAR (ARH1), Serine-linked MAR (ARH3), PAR chains (ARH3) |

| Macrodomain-containing enzymes (e.g., PARG, MacroD1/2, TARG1) | Reversal of mono- and poly-ADP-ribosylation | Nucleus, Cytoplasm, Mitochondria | PAR chains (PARG), Asp/Glu-linked MAR (MacroD1/2, TARG1) |

Poly(ADP-ribose) Glycohydrolase (PARG): Primary Poly(ADP-ribose) Degrader

Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for the catabolism of poly(ADP-ribose) chains. frontiersin.orgontosight.ai It specifically hydrolyzes the ribose-ribose bonds that link ADP-ribose units together, effectively degrading the polymer. frontiersin.orgnih.gov PARG exhibits both endo- and exo-glycohydrolase activities, allowing it to cleave internal bonds within the PAR chain as well as remove the terminal ADP-ribose units. frontiersin.org However, it is unable to cleave the final ADP-ribose moiety linked to the protein. nih.govresearchgate.net

The activity of PARG is essential for maintaining cellular homeostasis. By degrading PAR, PARG regulates the dissociation of protein complexes that assemble at sites of DNA damage and prevents the accumulation of cytoplasmic PAR, which can lead to a form of caspase-independent cell death known as parthanatos. frontiersin.org The critical role of PARG in cellular processes is underscored by the fact that its deficiency can lead to cell death. nih.gov Different isoforms of PARG exist with distinct subcellular localizations, suggesting specialized roles in regulating PAR levels in different cellular compartments. For instance, the nuclear isoform, PARG111, is primarily responsible for degrading PAR generated by PARP1/2 in the nucleus.

| Feature | Description |

| Enzyme | Poly(ADP-ribose) Glycohydrolase (PARG) |

| Primary Function | Major hydrolase for poly(ADP-ribose) degradation. frontiersin.org |

| Bonds Hydrolyzed | (1''→2') O-glycosidic bonds between ADP-ribose units. nih.gov |

| Activity | Both endo- and exo-glycohydrolase activities. frontiersin.org |

| Cellular Roles | DNA repair, regulation of replication fork integrity, prevention of parthanatos. frontiersin.org |

ADP-ribosylhydrolase (ARH) Family Enzymes (e.g., ARH1, ARH3)

The ADP-ribosylhydrolase (ARH) family consists of enzymes that hydrolyze the bond between ADP-ribose and specific amino acid residues on target proteins. nih.govwikipedia.org In humans, this family includes three members: ARH1, ARH2, and ARH3. wikipedia.orgmdpi.com

ARH1 was the first member of this family to be identified and is known to specifically cleave ADP-ribose from arginine residues. nih.govmdpi.com This activity is crucial for reversing the effects of certain bacterial toxins, like cholera toxin, which mono-ADP-ribosylates arginine. nih.gov

ARH3 has a broader substrate specificity compared to ARH1. It can hydrolyze ADP-ribose linked to serine residues, a modification now known to be a primary signal in the DNA damage response. researchgate.netmdpi.com ARH3 is also capable of degrading PAR chains, albeit less efficiently than PARG, and is thought to act as a backup for PARG in PAR degradation. cambridge.orgresearchgate.net Furthermore, ARH3 is the primary enzyme responsible for degrading PAR in the mitochondrial matrix. mdpi.com

ARH2 is considered to be catalytically inactive. nih.govcambridge.org

The distinct substrate specificities and cellular localizations of the ARH family members suggest that they have specialized roles in regulating ADP-ribosylation signaling.

| Enzyme | Substrate(s) | Primary Function |

| ARH1 | Mono(ADP-ribosyl)-arginine. nih.govmdpi.com | Reverses arginine-specific mono-ADP-ribosylation. nih.gov |

| ARH3 | Poly(ADP-ribose), Mono(ADP-ribosyl)-serine. researchgate.netmdpi.com | Degrades PAR and serine-linked mono-ADP-ribosylation. researchgate.netmdpi.com |

| ARH2 | N/A | Predicted to be enzymatically inactive. nih.govcambridge.org |

Macrodomain-Containing Hydrolases (e.g., MacroD1, MacroD2, TARG1)

Macrodomain-containing proteins are a diverse family of proteins that can act as both "readers" and "erasers" of ADP-ribosylation. nih.gov Several members of this family possess hydrolase activity and are involved in reversing mono-ADP-ribosylation.

MacroD1 and MacroD2 are mono(ADP-ribosyl)hydrolases that are active against ADP-ribosylation on acidic amino acids. nih.govnih.gov They have been shown to reverse the modification catalyzed by ARTD10 (also known as PARP10). nih.gov While their precise physiological roles are still being elucidated, they have been implicated in processes such as DNA damage response and WNT signaling. nih.gov

TARG1 (Terminal ADP-ribose protein glycohydrolase) , also known as C6orf130, is another macrodomain-containing hydrolase. nih.gov TARG1 is capable of removing the terminal ADP-ribose from a poly(ADP-ribose) chain that is attached to a protein, a function that PARG cannot perform. nih.gov

These macrodomain hydrolases play a crucial role in ensuring the complete removal of ADP-ribose modifications, thereby providing another layer of regulation in ADP-ribosylation signaling.

| Enzyme | Primary Function | Substrates |

| MacroD1/MacroD2 | Mono(ADP-ribosyl)hydrolase. nih.govnih.gov | ADP-ribosylation on acidic residues. nih.gov |

| TARG1 | Terminal ADP-ribose protein glycohydrolase. nih.gov | Terminal ADP-ribose linked to proteins. nih.gov |

Molecular Mechanisms of ADP-ribose Hydrolysis

The hydrolysis of ADP-ribose modifications involves specific catalytic mechanisms that differ between the enzyme families.

For PARG , the catalytic mechanism involves the recognition of the unique ribose-ribose bond in PAR. The crystal structure of a bacterial PARG revealed that its catalytic domain is a distant member of the macrodomain family. nih.gov The proposed mechanism involves a conserved GGG-X6-8-QEE signature motif, where the glutamine and glutamate residues are critical for catalysis. nih.gov

The ARH family enzymes utilize a binuclear metal center for catalysis, which is embedded within a core motif of orthogonal α-helices. nih.gov

The MacroD-type hydrolases , such as MacroD1 and MacroD2, have a common core structure with specific aspartate and histidine residues implicated in the hydrolytic reaction. nih.gov

In the case of NUDT5 , an ADP-ribose pyrophosphatase, the mechanism involves three magnesium ions and a conserved water molecule that acts as a nucleophile to attack the alpha-phosphate of ADP-ribose. nih.gov Key residues, including glutamates and arginines, are critical for substrate binding and catalysis. nih.gov This detailed understanding of the catalytic mechanisms provides a foundation for the development of specific inhibitors for these enzymes.

ADP-ribose "Readers": Recognition and Downstream Signaling

The biological effects of ADP-ribosylation are not solely dependent on the modification of target proteins but also on the subsequent recognition of these modifications by a class of proteins known as "readers". nih.govgrantome.com These readers contain specific domains or motifs that bind non-covalently to mono- or poly(ADP-ribose), translating the ADP-ribosylation signal into downstream cellular responses. oup.comnih.gov This recognition can lead to the recruitment of protein complexes, alteration of protein function, and changes in protein localization. nih.govrupress.org

Non-Covalent Binding of ADP-ribose and Poly(ADP-ribose)

The interaction between ADP-ribose polymers and reader proteins is a dynamic and crucial aspect of ADP-ribosylation signaling. oup.com Poly(ADP-ribose) is a highly negatively charged molecule due to the presence of two phosphate (B84403) groups per ADP-ribose unit. rupress.org This characteristic drives its interaction with positively charged surfaces on proteins, particularly those that also bind to DNA and RNA. rupress.org

The affinity of these non-covalent interactions can be quite high, with dissociation constants (KD) in the nanomolar range, and is often dependent on the length of the PAR chain. oup.com Longer PAR chains generally exhibit higher affinity for reader proteins. For example, the tumor suppressor protein p53 binds strongly to long PAR chains (55-mer) but has a lower affinity for shorter chains. This suggests that the length of the PAR chain can act as a regulatory mechanism, dictating which proteins are recruited and the subsequent cellular outcome.

Identification of Poly(ADP-ribose)-Binding Domains and Motifs

Several distinct domains and motifs have been identified that mediate the non-covalent binding to poly(ADP-ribose). mdpi.comnih.gov These "reader" modules have different specificities and affinities for PAR, contributing to the complexity and specificity of ADP-ribosylation signaling.

Poly(ADP-ribose)-Binding Motif (PBM) : This was the first PAR-binding motif to be discovered and is characterized by a consensus sequence rich in basic and hydrophobic amino acids. oup.comnih.gov It is found in a variety of proteins involved in the DNA damage response, including p53 and XRCC1. nih.gov The positively charged residues within the PBM are thought to interact electrostatically with the negatively charged PAR chain. oup.com

Poly(ADP-ribose)-Binding Zinc Finger (PBZ) : The PBZ motif is a type of zinc finger that specifically recognizes and binds to PAR with high affinity. mdpi.comresearchgate.net It is present in proteins involved in the DNA damage response, such as APLF and CHFR. researchgate.net The PBZ motif requires zinc for its structural integrity and high-affinity binding to PAR. researchgate.net

WWE Domain : The WWE domain, named for three conserved amino acids (tryptophan, tryptophan, and glutamate), is another module that recognizes PAR. mdpi.comresearchgate.net It is found in proteins associated with ubiquitination and poly(ADP-ribosyl)ation signaling pathways. mdpi.com

Macrodomain : In addition to their catalytic role as "erasers," some macrodomains also function as "readers" of ADP-ribosylation. oup.commdpi.com They typically recognize the terminal ADP-ribose unit of a PAR chain or mono-ADP-ribose. oup.comresearchgate.net Macrodomains are found in various proteins, including some PARP family members and histone variants. oup.com

Other PAR-binding modules : Other domains, such as Forkhead-associated (FHA) and BRCA1 C-terminal (BRCT) domains, have also been implicated in PAR binding, likely through electrostatic interactions. oup.com Additionally, some RNA-binding motifs, like RNA recognition motifs (RRMs) and RGG boxes, can also recognize PAR, possibly due to the structural similarities between PAR and nucleic acids. oup.com

| Binding Domain/Motif | Key Features | Found In (Examples) |

| PBM | Rich in basic and hydrophobic amino acids. oup.comnih.gov | p53, p21, XRCC1. nih.gov |

| PBZ | Cys2-His2 zinc finger motif. researchgate.net | APLF, CHFR. researchgate.net |

| WWE Domain | Conserved Trp, Trp, and Glu residues. mdpi.com | Proteins in ubiquitination and PARP signaling. mdpi.com |

| Macrodomain | Recognizes terminal or mono-ADP-ribose. oup.comresearchgate.net | PARPs, histones, MacroD1/D2, TARG1, PARG. oup.com |

| FHA/BRCT | Phosphor-binding pockets. oup.com | DNA damage response proteins. oup.com |

| RNA-binding motifs | RRMs, RGG boxes. oup.com | RNA-binding proteins. oup.com |

Macrodomains as ADP-ribose Readers

Macrodomains are evolutionarily conserved modules of about 130–190 amino acids that function as primary readers of ADP-ribosylation. researchgate.netresearchgate.netembopress.org They are found in all kingdoms of life, including in viruses and humans. asm.org Biochemical and structural studies have demonstrated that macrodomains are high-affinity ADP-ribose binding modules. embopress.orgnih.gov Their structure features a conserved ligand-binding pocket that specifically recognizes the terminal ADP-ribose unit of a PAR chain or a mono-ADP-ribosylated protein. mdpi.comembopress.orgnih.gov This interaction is critical for translating the ADP-ribosylation signal into a biological outcome.

Proteins can contain one or more macrodomains, and these domains are often found in larger proteins with other functional domains, including enzymatic ones. thesgc.org For example, the chromatin remodeling enzyme ALC1 possesses a macrodomain that, upon recognizing PARylation at sites of DNA damage, recruits the enzyme to relax chromatin structure and facilitate repair. nih.govportlandpress.com Similarly, PARP14, a protein implicated in cancer and inflammation, contains three macrodomains which are crucial for its localization and function. thesgc.org

While many macrodomains function solely as readers, some also possess enzymatic "eraser" activity, capable of hydrolyzing the bond between ADP-ribose and the target protein. researchgate.net Human proteins like TARG1, MacroD1, and MacroD2 can reverse ADP-ribosylation, highlighting the dual functionality of this domain family in both recognizing and removing the modification. asm.orgnih.gov

Other Established ADP-ribose Interaction Domains

Besides the well-characterized macrodomain, several other protein modules have been identified as readers of ADP-ribosylation, each with distinct binding preferences. mdpi.comasm.org These domains work in concert with macrodomains to mediate the diverse effects of ADP-ribose signaling.

The most prominent of these include:

WWE domains: Named for three conserved residues (tryptophan and glutamate), these domains mediate protein-protein interactions within ubiquitin and ADP-ribose conjugation systems. oup.com They specifically recognize the internal iso-ADP-ribose structures created by ribose-ribose linkages within a PAR chain, rather than the terminal unit. mdpi.com

PAR-binding Zinc Finger (PBZ): This domain also recognizes the internal portions of PAR chains. mdpi.comoup.com It is found in several proteins involved in the DNA damage response, such as APLF and CHFR, where it facilitates their recruitment to sites of DNA damage. biologists.com

PAR-binding Motif (PBM): This refers to a less-structured motif, typically a short hydrophobic and basic region, that can interact with PAR. researchgate.netoup.com It was one of the first ADP-ribose binding modules identified and is frequently found in DNA repair factors and chromatin-associated proteins. oup.combiologists.com

Other domains, including the Forkhead-associated (FHA) domain, BRCT domain, and RNA recognition motif (RRM), have also been shown to interact with PAR, expanding the known network of ADP-ribosylation readers. mdpi.combiologists.com

| Domain/Motif | Binding Specificity | Found In (Examples) | Primary Function |

|---|---|---|---|

| Macrodomain | Terminal ADP-ribose (of MAR or PAR) mdpi.com | ALC1, PARP14, TARG1, MacroD1/2 asm.orgthesgc.orgportlandpress.com | Reader and, in some cases, Eraser of ADP-ribosylation nih.govasm.org |

| WWE Domain | Internal iso-ADP-ribose units in PAR chains mdpi.comoup.com | RNF146, PARP14 portlandpress.com | Mediates protein-protein interactions in response to PARylation oup.com |

| PAR-binding Zinc Finger (PBZ) | Internal iso-ADP-ribose units in PAR chains mdpi.comasm.org | APLF, CHFR biologists.com | Recruitment to DNA damage sites biologists.com |

| PAR-binding Motif (PBM) | Binds PAR, often through basic/hydrophobic regions researchgate.netoup.com | p53, DNA repair factors oup.com | Non-covalent interaction with PAR chains oup.com |

Regulation of Protein-Protein Interactions by ADP-ribosylation

ADP-ribosylation serves as a powerful mechanism for dynamically regulating protein-protein interactions (PPIs). encyclopedia.pub The addition of ADP-ribose moieties, particularly long and negatively charged PAR chains, can dramatically alter the biophysical properties of a target protein. scielo.br This modification can regulate PPIs in two primary ways:

Disruption of Interactions: The addition of the bulky and highly negative PAR polymer can cause steric hindrance or electrostatic repulsion, thereby preventing or disrupting the binding of the modified protein to its interaction partners. nih.gov

Promotion of Interactions: More commonly, PAR chains act as a scaffold or binding platform to recruit other proteins. scielo.br This is achieved through the reader domains discussed above. Proteins containing macrodomains, WWE domains, or PBZ motifs are specifically recruited to PARylated proteins, leading to the formation of new protein complexes that execute a specific cellular function, such as DNA repair. encyclopedia.puboup.com

A clear example of this regulation is seen in androgen receptor (AR) signaling. The mono-ADP-ribosyltransferase PARP7 modifies the agonist-bound AR. This ADP-ribosylation event serves as a signal that is specifically "read" by the tandem macrodomains within the PARP9 protein, leading to the recruitment of the PARP9/DTX3L E3 ligase complex to the AR. nih.gov This demonstrates a complete signaling axis where a "writer" (PARP7) modifies a substrate, and a "reader" (PARP9) recognizes this mark to assemble a new protein complex that modulates AR activity. nih.gov Recent computational approaches using deep-learning tools like AlphaFold have also begun to predict and provide structural insights into how PARylation at specific sites on a protein can affect its interaction interfaces with other proteins. nih.govresearchgate.net

Modulation of Subcellular Localization and Assembly of Macromolecular Complexes

ADP-ribosylation is a key signal for altering the subcellular localization of proteins and for driving the assembly of large, dynamic macromolecular structures. portlandpress.commdpi.com The modification can act as a molecular beacon, directing proteins to specific cellular compartments or microenvironments. portlandpress.com

A prominent example is the DNA damage response. Upon DNA breakage, PARP1 is activated and synthesizes large amounts of PAR at the lesion site. scielo.br This localized PAR accumulation serves as a recruitment platform for a multitude of DNA repair factors that contain PAR-binding domains. oup.com For instance, the chromatin remodeler ALC1 is rapidly recruited from the nucleoplasm to sites of DNA damage through the binding of its macrodomain to these PAR chains. portlandpress.com This PAR-dependent translocation is essential for initiating chromatin decondensation and subsequent repair. portlandpress.com

Furthermore, ADP-ribosylation is integral to the formation and stabilization of membrane-less organelles and large protein complexes. researchgate.nettechscience.com The multivalent nature of long PAR chains can promote phase separation, concentrating specific proteins and nucleic acids to form structures like stress granules. asm.orgresearchgate.net The dynamic shuttling of proteins between cellular compartments can also be regulated by this modification. The mono-ADP-ribosyltransferase ARTD10, for example, is a highly dynamic protein that shuttles between the nucleus and cytoplasm, a process controlled by specific import and export signals, and its localization influences its interaction with nuclear proteins like MYC. researchgate.net This regulation of protein location and the assembly of higher-order complexes underscores the role of ADP-ribosylation as a central organizer of cellular architecture. researchgate.nettechscience.com

Biological Roles of Adp Ribosylation in Cellular Physiology

Genomic Stability and DNA Damage Response

The maintenance of genomic stability is paramount for cell survival and preventing disease. ADP-ribosylation is a critical component of the DNA damage response (DDR), a complex network of pathways that detect, signal, and repair DNA lesions.

PARP1, a major ADP-ribosyltransferase, acts as a primary sensor of DNA breaks, including single-strand breaks (SSBs) and double-strand breaks (DSBs) wikipedia.orgmpg.de. Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic activity, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself (auto-ADP-ribosylation) and other proteins in the vicinity of the damage site mpg.deguidetopharmacology.org. This rapid and localized ADP-ribosylation serves as an immediate signal for the presence of DNA damage guidetopharmacology.org.

Recent research has highlighted the importance of serine ADP-ribosylation in the DDR, a modification that was previously underappreciated ctpharma.com.trwikipedia.org. The accessory factor HPF1 is essential for directing PARP1 and PARP2 to modify serine residues, particularly on histones and PARP1 itself, following DNA damage ctpharma.com.trwikipedia.orguni.lu. This HPF1-dependent serine ADP-ribosylation is a key step in initiating the DDR nih.gov.

ADP-ribosylation is involved in regulating multiple DNA repair pathways, ensuring the appropriate response to different types of DNA lesions.

In Base Excision Repair (BER), which primarily deals with small base modifications and SSBs, PARP1 is crucial for detecting SSBs and initiating the recruitment of BER factors, such as XRCC1 mpg.deinvivochem.cnciteab.com. PARP1-mediated ADP-ribosylation can enhance the activity of BER enzymes citeab.com.

For double-strand breaks (DSBs), which are more severe lesions, ADP-ribosylation plays roles in both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways invivochem.cn. While the exact mechanisms are still being elucidated, PARylation has been shown to influence the recruitment of factors involved in both HR and NHEJ invivochem.cn. For instance, PARylation can promote the recruitment of NHEJ repair proteins to DSB sites . PARP1 also plays a role in HR, particularly at stalled replication forks, by promoting HR-mediated repair invivochem.cn.

Nucleotide Excision Repair (NER), which repairs bulky helix-distorting lesions, also involves ADP-ribosylation. XRCC1, an ADP-ribose reader, is involved in NER in addition to BER wikipedia.org.

The timely removal of ADP-ribosylation by hydrolases like PARG and ARH3 is also critical for the proper progression and completion of DNA repair ctpharma.com.trwikipedia.org. Efficient PAR turnover is essential for genomic stability harvard.edu.

Chromatin structure presents a barrier to DNA repair machinery accessing damaged sites fishersci.ca. ADP-ribosylation, particularly the synthesis of negatively charged PAR chains, plays a significant role in inducing local chromatin decondensation at DNA damage sites mpg.defishersci.caguidetopharmacology.orgcore.ac.uk. This chromatin relaxation is a rapid event that facilitates the access of DNA repair factors to the lesions mpg.deuni.lufishersci.caguidetopharmacology.org.

ADP-ribosylation also directly promotes the recruitment of numerous DNA repair factors to damage sites through specific ADP-ribose binding domains (readers) present on these proteins wikipedia.orgmpg.deguidetopharmacology.orginvivochem.cn. Examples of such reader domains include PAR-binding motifs (PBM), PAR-binding zinc fingers (PBZ), WWE domains, and macrodomains wikipedia.org. Proteins like XRCC1, APLF, and ALC1 (a chromatin remodeling enzyme) are recruited to DNA damage sites via their interaction with ADP-ribose modifications wikipedia.orgmpg.de. Studies have shown that HPF1-dependent histone ADP-ribosylation is particularly important for triggering chromatin unfolding and recruiting repair factors like CHD4 and CHD7 uni.lu.

Research findings highlight that ADP-ribose marks produced by PARP1 not only serve as a signal for repair protein binding but also actively facilitate access to damaged DNA by locally decondensing chromatin fishersci.ca.

Regulation of DNA Repair Pathways (e.g., Base Excision Repair, Nucleotide Excision Repair, Homologous Recombination, Non-Homologous End Joining)

Transcriptional Regulation and Gene Expression

ADP-ribosylation is also a key regulator of gene expression, influencing both chromatin structure and the activity of transcription factors.

Similar to its role in DNA repair, ADP-ribosylation can modulate chromatin structure to influence gene transcription guidetopharmacology.orggoogle.comnih.govguidetopharmacology.org. The addition of negatively charged ADP-ribose units to histones and other chromatin-associated proteins can weaken their interaction with DNA, leading to chromatin relaxation and increased accessibility for the transcriptional machinery guidetopharmacology.orgmetabolomicsworkbench.org.

PARP1, in addition to its role in DNA repair, is involved in regulating chromatin structure and transcription nih.govguidetopharmacology.orggoogle.com. It can function as a histone chaperone and recruit chromatin remodeling enzymes to facilitate chromatin dynamics nih.gov. Studies have shown that histone ADP-ribosylation can directly remodel nucleosomes, increasing DNA accessibility at promoter regions and facilitating efficient gene transcription metabolomicsworkbench.org.

Research on Drosophila melanogaster has demonstrated that PARP is associated with actively transcribed genes and its activity is rapidly induced upon transcriptional activation, leading to the accumulation of poly(ADP-ribose) and promoting nucleosome loss at these loci guidetopharmacology.org. This suggests a direct role for PARylation in alleviating the chromatin barrier to transcription guidetopharmacology.org.

ADP-ribosylation can directly impact the activity and recruitment of transcription factors, thereby regulating gene expression. PARP1 has been shown to interact with and modify various transcription factors nih.gov.

Studies have demonstrated that ADP-ribosylation can influence the DNA binding of transcription factors. For example, PARP1-mediated ADP-ribosylation of the transcription factor NFAT has been shown to increase its DNA binding, positively regulating the transcription of NFAT-dependent cytokine genes like IL-2 and IL-4 nih.gov. Conversely, ADP-ribosylation by PARP1 can inhibit the binding of other transcription factors, such as C/EBPβ, to DNA, thereby regulating adipogenic transcriptional programs nih.gov.

ADP-ribosylation can also regulate the release of promoter-proximally paused RNA polymerase II into productive elongation by modifying components of the negative elongation factor (NELF) complex nih.gov.

Research indicates that ADP-ribosylation can provide a molecular switch to regulate transcription factor activity and subsequent gene expression nih.gov.

Modulation of Chromatin Structure and Remodeling

RNA Metabolism and Post-Transcriptional Regulation

Emerging evidence highlights the significant involvement of ADP-ribosylation in diverse aspects of RNA biology, from transcription and processing to translation and decay doi.orgnih.govmdpi.comnih.gov. PARP-mediated ADP-ribosylation events are recognized as key regulators of the protein biosynthetic pathway doi.orgnih.govresearchgate.net.

RNA Splicing and Processing

ADP-ribosylation, particularly mediated by PARP enzymes, has been implicated in the regulation of RNA processing, including alternative splicing of messenger RNAs (mRNAs) doi.orgnih.govmdpi.comresearchgate.net. PARP family members can regulate mRNA processing through their catalytic activity directed toward RNA-binding proteins (RBPs), direct protein-protein interaction with RBPs, and by altering the chromatin landscape nih.gov. Many RBPs, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), undergo poly(ADP-ribosyl)ation, which can modulate RNA processing, including splicing mdpi.com. For instance, Drosophila hnRNPA1 (Hrp38) is shown to control alternative splicing of the Ddc gene mdpi.com. PARP1's role in splicing is not limited to transcriptional kinetics; it can also regulate the activity of RBPs involved in splicing nih.gov. PARP1 binds nucleosomes at target exon/intron boundaries, and its knockdown or inhibition of its PARylation activity results in specific alternative splicing patterns nih.gov.

mRNA Stability and Translational Control

PARP activity, often stimulated by cellular stresses, contributes to the regulation of mRNA stability and protein synthesis through post-transcriptional mechanisms doi.orgnih.govnih.govresearchgate.net. PARP-1-mediated PARylation of the RBP HuR is an example illustrating how PARP regulates mRNA stability nih.gov. PARylation of RBPs can regulate their molecular functions with regard to the formation of ribonucleoprotein (RNP) complexes and the facilitation of pre-mRNA processing nih.gov. Additionally, PARP1 can inhibit mRNA 3'-end processing of certain genes, particularly under heat shock stress mdpi.com. This inhibition appears to be mediated by PARylation of Poly(A) polymerase (PAP), which reduces its RNA-binding ability mdpi.com.

ADP-ribosylation also impacts translational control. Some ADP-ribosyltransferases have been shown to target mRNA directly, leading to the arrest of mRNA translation researchgate.net. For example, the bacterial ADP-ribosyltransferase CmdT modifies the N6 position of adenine (B156593) in GA dinucleotides within single-stranded RNAs, inhibiting viral replication by blocking mRNA translation researchgate.net.

MicroRNA (miRNA) Activity Modulation

Poly(ADP-ribosyl)ation of RBPs has been suggested to modulate miRNA biogenesis mdpi.com. More recently, PARP13, although catalytically inactive itself, has been shown to indirectly regulate the cellular transcriptome by inhibiting the activity of Argonaute 2 (Ago2), a key component of the miRNA silencing pathway mit.eduresearchgate.net. PARP13 is modified by PAR and can target Ago2 for modification by another, yet unknown, PARP mit.edu. This PARylation of Ago2 in stress granules can decrease its binding with target mRNAs and reduce its silencing activity under stress researchgate.net.

Ribosomal RNA Processing and Ribosome Biogenesis

PARPs, particularly PARP1, play significant roles in regulating ribosomal RNA (rRNA) transcription, processing, and ribosome biogenesis doi.orgnih.govmdpi.comresearchgate.net. Substantial amounts of PARP1 and its product, poly(ADP-ribose) (PAR), are localized to the nucleolus, the primary site of ribosome biogenesis plos.org. PARP-1 and its enzymatic activity are key regulators of rDNA transcription, a critical step in ribosome biogenesis doi.orgnih.govresearchgate.net. PARP-1 has been implicated in the establishment of transcriptionally inactive rDNA chromatin nih.gov. PARP-1 interacts with nucleolar proteins involved in rRNA transcription, pre-rRNA processing, and preribosome assembly, suggesting its requirement in nucleolar functions and ribosome biogenesis nih.gov. Disruption of PAR metabolism by loss-of-function of PARP1 or PARG can cause mislocalization of nucleolar proteins and nucleolus fragmentation, leading to rRNA processing defects mdpi.com. PARP1 is required for nucleolar structural integrity, and compromising its enzymatic activity leads to nucleolar disruption, suggesting that PAR may serve as a matrix for nucleolar protein binding plos.org.

Formation and Dynamics of RNA Granules (e.g., Stress Granules)

ADP-ribosylation is of emerging interest due to its recently identified roles in the organization and dynamics of stress granules (SGs), which are highly dynamic cytoplasmic foci formed in response to stress frontiersin.org. Poly(ADP-ribose) (PAR) plays a role in the regulation of SG formation and dynamics, including modulating nucleocytoplasmic trafficking and recruiting SG components frontiersin.org. PAR levels can affect protein phase separation behavior, which is crucial for the formation of membraneless organelles like SGs frontiersin.org. Upon stress, activated PARPs rapidly increase local PAR levels, allowing proteins containing PAR-binding motifs to be recruited to specific sites, contributing to SG assembly frontiersin.org. The PARylation of Ago2 in stress granules, as mentioned earlier, also highlights the connection between ADP-ribosylation and SG activity researchgate.net.

Cellular Stress Responses

ADP-ribosylation is a key post-translational modification that regulates a wide variety of cellular stress responses frontiersin.orgplos.org. PARP-1, in particular, functions at the center of cellular stress responses, processing diverse signals and directing cell fates based on the type and strength of the stress stimulus researchgate.netnih.govcapes.gov.br. PARP-1 senses various extrinsic and intrinsic stress signals, including oxidative, nitrosative, genotoxic, oncogenic, thermal, inflammatory, and metabolic stresses researchgate.netnih.govcapes.gov.br.

Many of PARP-1's functions in stress response pathways are mediated by its regulated synthesis of PAR, using NAD+ as the ADP-ribose donor researchgate.netcapes.gov.br. The recruitment of PARP1 to DNA lesions is one of the fastest cellular responses upon genotoxic stress, and PARP1-mediated PARylation orchestrates many downstream DNA damage response processes oup.com. PARP1 is best characterized for its involvement in DNA repair, particularly in the repair of oxidative DNA damage and single-strand break repair via the base excision repair (BER) pathway nih.gov. Medium levels of PARP activity promote DNA damage repair, helping cells return to homeostasis nih.gov.

ADP-ribosylation also interacts functionally with ubiquitination, a process involved in protein degradation, which is crucial during stress responses for clearing damaged or misfolded proteins frontiersin.org. The ADPr group can function as a signal for polyubiquitination and subsequent degradation of the target substrate frontiersin.org.

The branching and chain length of PARylation can influence its functions in cellular physiology and stress responses oup.comencyclopedia.pub. The ADP-ribosylation cycle is tightly controlled by "writers" (PARPs and ARTs) that add ADP-ribose units and "erasers" (hydrolases like PARG, ARH3, and TARG1) that remove them plos.org. The balance between these activities is crucial for regulating stress responses plos.org.

Mechanisms of ADP-ribosylation in Response to Oxidative and Genotoxic Stress

Oxidative and genotoxic stress can induce DNA damage, which is a major trigger for ADP-ribosylation, particularly PARylation catalyzed by PARP1. nih.gov PARP1 is rapidly activated by DNA strand breaks, such as those caused by reactive oxygen species (ROS) or base excision repair intermediates. Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins at the site of DNA damage. nih.gov These PAR chains serve as a scaffold, recruiting various DNA repair proteins, including those involved in base excision repair (BER) and other DNA damage response pathways. mdpi.com This recruitment facilitates the assembly of repair complexes and the efficient repair of DNA lesions. mdpi.com

Excessive or prolonged activation of PARP1 due to widespread DNA damage can lead to significant depletion of cellular NAD⁺ and ATP, potentially resulting in necrotic cell death. pnas.orgnih.gov Furthermore, PAR can mediate a form of caspase-independent cell death known as parthanatos, triggered by the release of apoptosis-inducing factor (AIF) from mitochondria and its translocation to the nucleus. pnas.orgresearchgate.net The degradation of PAR by PARG and ARH3 is crucial for regulating the levels of PAR and preventing excessive cell death following oxidative and genotoxic stress. pnas.org PARG releases protein-free PAR fragments, which can then be further cleaved by ARH3. pnas.org

Interplay with Other Post-Translational Modifications in Stress Pathways

ADP-ribosylation engages in intricate crosstalk with other PTMs, including ubiquitylation, SUMOylation, methylation, acetylation, and phosphorylation, to fine-tune the cellular response to stress, particularly genotoxic stress. nih.govmdpi.comencyclopedia.pub These interactions can be positive, where one modification promotes another, or negative, where one hinders another. encyclopedia.pub

For instance, PARylation often occurs at DNA damage sites and can influence the recruitment and activity of proteins modified by ubiquitin and SUMO, which also form chain-like structures at these sites. nih.gov The interplay between PARylation and SUMOylation has been observed in the context of genome integrity maintenance. Additionally, ADP-ribosylation can impact histone modifications like methylation and acetylation, affecting chromatin structure and accessibility for repair machinery. mdpi.comencyclopedia.pub For example, PARP1 can interact with the histone methyltransferase SET8, influencing histone H4K20 monomethylation. encyclopedia.pub Phosphorylation, another key regulatory PTM, can also intersect with ADP-ribosylation pathways, influencing the activity of PARPs or their substrates. nih.gov This complex interplay ensures a coordinated and efficient response to cellular stress, integrating various signaling cascades to maintain cellular homeostasis and survival. mdpi.comencyclopedia.pub

Immune Response and Host-Pathogen Interactions

ADP-ribosylation plays multifaceted roles in regulating immune responses and mediating host-pathogen interactions. nih.govnih.govresearchgate.net This includes influencing both innate and adaptive immunity, participating in antiviral defense mechanisms, modulating inflammatory signaling, and being exploited by microbial pathogens through the action of bacterial toxins. nih.govnih.govtandfonline.comresearchgate.net

Regulation of Innate and Adaptive Immunity

ADP-ribosylation is involved in regulating both innate and adaptive arms of the immune system. nih.govresearchgate.net In innate immunity, PARPs and other ARTs are implicated in sensing pathogen-associated molecular patterns (PAMPs) and endogenous danger-associated molecular patterns (DAMPs), leading to the initiation of immune responses. frontiersin.orguzh.ch PARP1, for example, has been shown to play a role in the response of macrophages to LPS, a bacterial PAMP, influencing the expression of proinflammatory cytokines. nih.gov ADP-ribosylation can regulate the activation and differentiation of innate immune cells, including macrophages and myeloid cells. researchgate.netuzh.ch

In adaptive immunity, ADP-ribosylation influences the differentiation and activation of T and B cells. researchgate.net It can regulate effector cell-specific gene expression and function. uzh.ch For instance, ARTD1 (PARP1) can act as a co-factor for NF-κB in macrophages, enhancing the expression of inducible nitric oxide synthase (iNOS), which is involved in pathogen killing but can also lead to genotoxic stress in neighboring cells. uzh.ch ADP-ribosylation also influences immunoglobulin class switching in B cells, a critical process for generating diverse antibodies. uzh.ch

Antiviral Defense Mechanisms

ADP-ribosylation is an important component of the host's antiviral defense. nih.govnih.govscientia.global Several PARP family members, including PARP7, PARP9, PARP10, PARP11, PARP12, PARP13, and PARP14, are interferon-stimulated genes (ISGs), and their expression is upregulated upon viral infection or interferon signaling. nih.govportlandpress.combiorxiv.org These PARPs can exert antiviral effects through various mechanisms, including directly modifying viral proteins to promote their degradation or inhibiting viral replication. nih.govmdpi.com For example, PARP12 is involved in the ADP-ribosylation of Zika virus proteins NS1 and NS3, which restricts viral replication. mdpi.com PARP10 has been shown to ADP-ribosylate the nsP2 protein of Chikungunya virus, leading to its degradation. nih.gov

ADP-ribosylation can also regulate key signaling pathways involved in the antiviral response, such as the type I interferon (IFN-I) pathway. nih.gov Some PARPs can modulate IFN-I signaling by targeting components like MAVS or STAT1. nih.govnih.gov Conversely, viruses have evolved strategies to counteract host ADP-ribosylation defenses, including encoding macrodomains that can hydrolyze ADP-ribose modifications. portlandpress.commdpi.com

Modulation of Inflammatory Signaling Pathways

ADP-ribosylation significantly modulates inflammatory signaling pathways. nih.govresearchgate.netuzh.ch PARP1 is a key player in inflammation, influencing the expression of proinflammatory cytokines like TNFα and IL-1β. nih.govresearchgate.netuzh.ch It can function as a co-factor for transcription factors such as NF-κB and AP-1, which are central regulators of inflammatory gene expression. nih.govresearchgate.netkarger.com ADP-ribosylation of NF-κB has been correlated with changes in TLR4-mediated signaling and the regulation of iNOS. karger.com

The dynamic nature of ADP-ribosylation, involving both addition by ARTs and removal by hydrolases like PARG and ARH3, provides plasticity for rapid adaptation, which is particularly relevant for immune cell functions and the control of inflammation. pnas.orgresearchgate.netuzh.ch Dysregulation of ADP-ribosylation has been implicated in various inflammatory conditions. nih.govuzh.ch

Role in Microbial Pathogenicity (e.g., Bacterial Toxins)

Bacterial ADP-ribosyltransferase toxins (bARTTs) are potent virulence factors used by many pathogenic bacteria to manipulate host cell functions and promote infection. oup.comnih.govresearchgate.netmdpi.com These toxins are enzymes that transfer an ADP-ribose moiety from host NAD⁺ to specific host cell targets, often proteins, thereby altering their activity or function. tandfonline.comoup.comnih.govmdpi.com

Well-studied examples of bARTTs include diphtheria toxin from Corynebacterium diphtheriae, cholera toxin from Vibrio cholerae, and pertussis toxin from Bordetella pertussis. tandfonline.comnih.gov Diphtheria toxin, for instance, inhibits host protein synthesis by ADP-ribosylating eukaryotic elongation factor 2 (eEF2). researchgate.net Cholera toxin and pertussis toxin target heterotrimeric G proteins, disrupting cellular signaling pathways. nih.gov Other bacterial toxins can target proteins like Rho proteins and actin. nih.gov The specific target of the bARTT determines the resulting effect on the host cell, which can range from altered signaling and cytoskeletal rearrangement to inhibition of protein synthesis and ultimately cell death. nih.govresearchgate.netmdpi.com Recently, novel bARTTs targeting nucleic acids, such as the DarT toxin which modifies DNA, have also been identified, highlighting the diverse strategies employed by pathogens. oup.com

Cell Fate Decisions and Programmed Cell Death

ADP-ribosylation is significantly involved in determining cell fate, particularly in the context of programmed cell death pathways.

Regulation of Apoptosis and Parthanatos Pathways

Poly(ADP-ribosylation) has been implicated in apoptosis, a form of programmed cell death wikipedia.orgnih.govnih.gov. PARP-1 activation during apoptosis leads to the synthesis of PAR and consumption of NAD+ nih.gov. PARP-1 can also be cleaved by caspases during apoptosis . Studies have shown that poly(ADP-ribose) drives the translocation of apoptosis-inducing factor (AIF) protein to the nucleus, where it mediates DNA fragmentation wikipedia.org.

Parthanatos is a regulated cell death pathway distinct from apoptosis, primarily triggered by excessive activation of PARP-1, often due to high levels of DNA damage scielo.brmdpi.combiorxiv.org. Hyperactivation of PARP-1 leads to the generation and accumulation of excessive PAR mdpi.com. This accumulated PAR acts as a death signal, translocating from the nucleus to the cytosol and mitochondria mdpi.combiorxiv.org. In the cytosol, PAR can inhibit hexokinase, leading to energy depletion biorxiv.org. Subsequently, PAR accumulation in mitochondria can induce the release of AIF mdpi.combiorxiv.org. AIF then translocates to the nucleus, carrying the parthanatos-associated AIF nuclease (PAAN) and macrophage inhibitory factor (MIF), which initiate large-scale DNA fragmentation, a hallmark of parthanatos biorxiv.org.

Research indicates that histone H1.2 plays a role in the translocation of PAR from the nucleus to the cytosol during parthanatos. PARylation and PAR binding to histone H1.2 facilitate its function as a carrier for PAR export biorxiv.org. Knockdown or knockout of histone H1.2 has been shown to reduce PAR translocation to the cytosol following cellular insults biorxiv.org.

The role of PARG in parthanatos appears complex, with conflicting evidence suggesting it can either prevent or promote PARP1-dependent cell death scielo.br. However, ARH3 has been shown to hydrolyze protein-free PAR in the nucleus and cytoplasm, inhibiting PAR transfer to the cytoplasm and thus preventing parthanatos mdpi.com.

Interplay with Necrotic Pathways

While often contrasted with apoptosis and parthanatos, ADP-ribosylation also shows interplay with necrotic pathways. Overactivation of PARPs has been linked to a form of necrotic cell death regulated by tumor necrosis factor protein wikipedia.org. Although the precise mechanisms are not fully understood, PARP inhibitors have been shown to affect necroptosis wikipedia.org.

Metabolic Regulation and NAD+ Homeostasis

ADP-ribosylation is intimately linked with cellular metabolic regulation, particularly through its consumption of NAD+. NAD+ is a central coenzyme in redox reactions and also functions as a substrate for NAD+-consuming enzymes, including ARTs and sirtuins wikipedia.orgctpharma.com.trmdpi.comtandfonline.commdpi.com. The transfer of ADP-ribose from NAD+ to target proteins by ARTs results in the cleavage of NAD+ and the release of nicotinamide (B372718) wikipedia.orgportlandpress.com.

Since each ADP-ribose moiety added requires one molecule of NAD+, ADP-ribosylation, especially PARylation, is an energetically demanding process scielo.brnih.gov. Hyperactivation of PARP1, for instance, can lead to a rapid and significant depletion of cellular NAD+ pools scielo.brscielo.br. This depletion can be accompanied by a decrease in ATP, potentially contributing to cellular energetic collapse in conditions like parthanatos scielo.brscielo.br.

The availability of NAD+ is a critical limiting factor for the activity of NAD+-utilizing enzymes, including ARTs mdpi.com. The synthesis and degradation of NAD+, along with the transport of its intermediates between cellular compartments, are vital for maintaining optimal NAD+ levels mdpi.com. Different subcellular pools of NAD+ are regulated, and free NAD+ levels influence signaling by ARTs and redox metabolism mdpi.commdpi.com.

Research indicates that NAD+-dependent ADP-ribosylation regulates metabolic pathways, including glucose metabolism nih.govresearchgate.net. Enzymes involved in ADP-ribose metabolism, such as ARTs and ARHs, significantly impact intracellular NAD+ homeostasis nih.gov. An inverse correlation between the activity of the predominant nuclear ART, ARTD1 (PARP1), and intracellular NAD+ levels has been observed nih.gov.

Intracellular Trafficking and Nuclear-Cytoplasmic Transport

ADP-ribosylation plays an emerging role in regulating intracellular transport processes, including the movement of proteins between different subcellular compartments and membrane traffic researchgate.netportlandpress.comnih.gov. This involves both mono- and poly-ADP-ribosylation.

Studies suggest that the regulation of nucleocytoplasmic transport by ADP-ribosylation is not limited to PARP1 and PARylation but may involve other PARP family members portlandpress.com. For example, PARP16 has been reported to mono-ADP-ribosylate karyopherin-β1 (importin-β1), a key protein involved in the shuttling of proteins with nuclear localization signals through the nuclear pore complex portlandpress.com.

PARP1 activation and PAR formation can facilitate the translocation of other proteins. For instance, stress-induced PARP1 activation and subsequent PAR formation have been shown to facilitate the translocation of PARP12 from the Golgi complex to stress granules, leading to a block in membrane transport portlandpress.com. Similarly, PARP5 may translocate to stress granules and be involved in controlling GLUT4 exocytosis portlandpress.com. PARP13 can also move from different subcellular compartments towards stress granules portlandpress.com.